molecular formula C12H15NO3 B13586680 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene CAS No. 165459-75-6

5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene

Cat. No.: B13586680
CAS No.: 165459-75-6
M. Wt: 221.25 g/mol
InChI Key: ZQMBKJSONUTTKR-UHFFFAOYSA-N
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Description

5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a benzene ring substituted with three methoxy groups and an isocyanoethyl group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized for scalability and safety. For example, the use of tosyl chloride as a dehydrating agent in combination with sodium hydrogen carbonate and water offers a more environmentally friendly approach . This method avoids the use of toxic and corrosive reagents, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The isocyanide group can be oxidized to form isocyanates.

    Reduction: Reduction reactions can convert the isocyanide group to amines.

    Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Isocyanates

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Isocyanoethylbenzene
  • 3-(2-Isocyanoethyl)indole
  • 2-Isocyanopyrimidine

Uniqueness

5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes . This makes it distinct from other isocyanides that may not have such substituents.

Properties

CAS No.

165459-75-6

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-(2-isocyanoethyl)-1,2,3-trimethoxybenzene

InChI

InChI=1S/C12H15NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8H,5-6H2,2-4H3

InChI Key

ZQMBKJSONUTTKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC[N+]#[C-]

Origin of Product

United States

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